1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione
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Overview
Description
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione is a chemical compound with the molecular formula C10H9ClN2O2. It belongs to the class of pyrazolidine-3,5-diones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazolidine ring substituted with a 3-chloro-4-methylphenyl group, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that pyrazolidine-3,5-dione derivatives, which include this compound, have been associated with diverse biological activities .
Mode of Action
It is suggested that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrazolidine-3,5-dione derivatives have been associated with diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazolidine-3,5-dione derivatives have been associated with diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit COX-2, an enzyme involved in inflammation and pain, with an IC50 value of 1 µM . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and proteins, thereby modulating their activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. It has been shown to induce early cellular apoptosis via activation of caspases-9/3 in MGC-803 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit COX-2, suggesting that it may exert its effects by binding to this enzyme and inhibiting its activity .
Temporal Effects in Laboratory Settings
Given its demonstrated effects on cellular processes, it is likely that the compound’s effects may change over time due to factors such as its stability, degradation, and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-methylbenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidine-3,5-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position .
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione: Unique due to its specific substitution pattern and biological activity.
1-(4-Chlorophenyl)pyrazolidine-3,5-dione: Similar structure but different substitution pattern, leading to distinct biological properties.
1-(3-Methylphenyl)pyrazolidine-3,5-dione: Lacks the chloro group, resulting in different reactivity and applications.
Uniqueness
This compound stands out due to its combination of a chloro and methyl group on the phenyl ring, which imparts unique chemical and biological properties. This specific substitution pattern enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(14)12-13/h2-4H,5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFLCPJNPSIUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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